molecular formula C10H15ClN2 B7947587 (S)-2-(Piperidin-2-YL)pyridine hcl

(S)-2-(Piperidin-2-YL)pyridine hcl

Cat. No.: B7947587
M. Wt: 198.69 g/mol
InChI Key: MFJBWMJZAOKGHG-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(Piperidin-2-YL)pyridine hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds. It is characterized by the presence of a pyridine ring fused with a piperidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Piperidin-2-YL)pyridine hydrochloride typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reduction of pyridine or through the cyclization of 1,5-diaminopentane.

    Coupling of the Rings: The pyridine and piperidine rings are then coupled through a series of reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of (S)-2-(Piperidin-2-YL)pyridine hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Piperidin-2-YL)pyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

(S)-2-(Piperidin-2-YL)pyridine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-2-(Piperidin-2-YL)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include signal transduction, neurotransmission, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-2-YL)pyridine: Lacks the stereochemistry and hydrochloride salt form.

    2-(Pyrrolidin-2-YL)pyridine: Contains a pyrrolidine ring instead of a piperidine ring.

    2-(Morpholin-2-YL)pyridine: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

(S)-2-(Piperidin-2-YL)pyridine hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. These properties make it particularly valuable in certain research and industrial applications.

Properties

IUPAC Name

2-[(2S)-piperidin-2-yl]pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1,3,5,7,10,12H,2,4,6,8H2;1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJBWMJZAOKGHG-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=CC=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)C2=CC=CC=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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